![molecular formula C9H9N3O4 B1198662 2-Hydroxy-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile CAS No. 6281-75-0](/img/structure/B1198662.png)
2-Hydroxy-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile
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Description
2-Hydroxy-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, commonly known as NMN, is a chemical compound that has gained significant attention in recent years due to its potential health benefits. NMN is a precursor to nicotinamide adenine dinucleotide (NAD+), a molecule that plays a crucial role in various biological processes, including energy metabolism, DNA repair, and gene expression.
Scientific Research Applications
Synthesis and Structural Analysis
2-Hydroxy-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile and its derivatives have been a subject of extensive study for their synthesis and structural analysis. For instance, Jukić et al. (2010) synthesized a related compound, 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, using a novel protocol. They performed an X-ray analysis and studied its structural features using IR, NMR, and electronic spectroscopy. The compound's optical properties were investigated through UV–vis absorption and fluorescence spectroscopy (Jukić et al., 2010).
Spectroscopic and Conformational Studies
In a related study, Tranfić et al. (2011) synthesized 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile from a similar precursor. They performed X-ray diffraction, FT-IR, FT-R, and NMR spectroscopy to analyze its structure. This study revealed interesting aspects of the compound's spectral properties and its behavior in different solvents and conditions (Tranfić et al., 2011).
Quantum Mechanical Computations
Gümüş (2020) conducted a comprehensive study on 5-nitropyridine-2-hydrazino-3-carbonitrile-6-methyl-4-(methoxymethyl), a molecule similar in structure to the one . This research involved quantum mechanical computation to study the molecular conformational structure and various spectral properties (FT-Raman, FT-IR, and NMR). Molecular docking studies were also carried out, offering insights into the molecular interactions and properties of these compounds (Gümüş, 2020).
Conformational Stability and Vibrational Studies
Further, Balachandran et al. (2012) explored the conformational stability of similar nitropyridine derivatives. Their study included vibrational analyses using infrared absorption and Raman spectroscopy combined with theoretical (DFT) simulations. This research provides valuable data on molecular stability and electronic properties (Balachandran et al., 2012).
Molecular Electrostatic Potential Surface Studies
Additionally, Karnan et al. (2012) conducted vibrational spectroscopic studies on 3-hydroxy-6-methyl-2-nitropyridine, a compound structurally related to 2-Hydroxy-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile. Their research, using DFT methods, provided insights into the molecular electrostatic potential surface, giving information on the size, shape, charge density distribution, and site of chemical reactivity of the molecule (Karnan et al., 2012).
properties
IUPAC Name |
4-(methoxymethyl)-6-methyl-5-nitro-2-oxo-1H-pyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O4/c1-5-8(12(14)15)7(4-16-2)6(3-10)9(13)11-5/h4H2,1-2H3,(H,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDZPYSHPLURJEA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=O)N1)C#N)COC)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90211921 |
Source
|
Record name | 2-Methyl-3-nitro-4-methoxymethyl-5-cyano-6-oxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90211921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-4-methoxymethyl-6-methylnicotinonitrile | |
CAS RN |
6281-75-0 |
Source
|
Record name | 2-Methyl-3-nitro-4-methoxymethyl-5-cyano-6-oxypyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006281750 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC5867 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5867 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Methyl-3-nitro-4-methoxymethyl-5-cyano-6-oxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90211921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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